molecular formula C6H4LiN5O2 B2766864 Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2241140-74-7

Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2766864
CAS No.: 2241140-74-7
M. Wt: 185.07
InChI Key: JHAAFUZIDKNYLG-UHFFFAOYSA-M
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Description

Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a compound that belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. . The structure of this compound includes a lithium ion coordinated to a 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ligand, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2.Li/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6;/h1-2H,7H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAAFUZIDKNYLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC2=NC=NN2C(=C1C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4LiN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step, high-throughput screening for optimal reaction conditions, and automated systems for lithium coordination to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, allowing researchers to explore new chemical entities with potentially novel properties .

Biology

  • Biological Activities : Studies have indicated that lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits antimicrobial and anti-inflammatory properties. Its derivatives have been evaluated for their potential to inhibit various enzymes and receptors, making it useful in biochemical studies .

Medicine

  • Therapeutic Potential : The compound has been investigated for its therapeutic effects against various diseases. Notably, research has highlighted its potential as an anticancer agent by suppressing the ERK signaling pathway and inducing apoptosis in cancer cells. This suggests its utility in developing new cancer therapies .
  • Cardiovascular Disorders and Diabetes : Additional studies have explored its use in treating cardiovascular disorders and type 2 diabetes, showcasing its broad medicinal potential.

Industrial Applications

  • Materials Science : this compound is also utilized in developing new materials with unique electronic and optical properties. Its structural characteristics enable the design of innovative materials for various industrial applications .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that derivatives of the compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways.
Biological EvaluationEvaluated the antimicrobial properties of this compound and its derivatives against various pathogens.
Synthesis TechniquesDeveloped eco-friendly synthesis methods using microwave irradiation to enhance yield and reduce environmental impact.

Mechanism of Action

The mechanism of action of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but without the lithium ion.

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Contains a carboxamide group instead of a carboxylate.

    7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-methylcarboxylate: Contains a methyl group on the carboxylate.

Uniqueness

The presence of the lithium ion in Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate enhances its stability and reactivity compared to similar compounds. This unique feature allows it to form more stable complexes with metals and exhibit distinct biological activities .

Biological Activity

Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a triazolopyrimidine derivative. The lithium ion enhances the compound's stability and reactivity, allowing it to form complexes with various biological macromolecules. The structural formula can be represented as follows:

InChI InChI 1S C6H5N5O2 Li c7 4 3 5 12 13 1 8 6 9 2 10 11 4 6 h1 2H 7H2 H 12 13 q 1 p 1\text{InChI InChI 1S C6H5N5O2 Li c7 4 3 5 12 13 1 8 6 9 2 10 11 4 6 h1 2H 7H2 H 12 13 q 1 p 1}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It exhibits the following mechanisms:

  • Enzyme Inhibition : this compound can inhibit the activity of certain enzymes by binding to their active sites. This blockage prevents substrate access and subsequently alters metabolic pathways.
  • Receptor Modulation : The compound interacts with various cellular receptors, influencing signal transduction pathways. This modulation can affect cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antibacterial Activity : The compound has shown effectiveness against a range of bacterial strains. Studies have demonstrated its ability to inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein translation.
  • Antifungal Properties : It exhibits antifungal activity by targeting fungal cell membranes or inhibiting essential metabolic pathways.
  • Antiviral Effects : Preliminary studies suggest potential antiviral properties against specific viruses by interfering with viral replication processes.
  • Anticancer Potential : this compound has been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of growth in Gram-positive and Gram-negative bacteria,
AntifungalEffective against Candida spp. and Aspergillus spp.,
AntiviralInhibition of viral replication in vitro ,
AnticancerInduction of apoptosis in cancer cell lines , ,

Case Study Example

In a study published in Journal of Medicinal Chemistry, this compound was tested for its anticancer properties on various human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations with an IC50 value ranging from 5 to 15 µM depending on the cell line tested. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Q & A

Q. What are the established synthetic routes for Lithium 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?

Answer: Synthesis protocols for triazolo[1,5-a]pyrimidine carboxylate derivatives typically involve multi-step reactions or one-pot methodologies. For the lithium salt, analogous routes to ethyl ester precursors can be adapted with lithium hydroxide for carboxylate formation. Key methods include:

  • One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aldehydes, and ethyl acetoacetate with APTS (3-aminopropyltriethoxysilane) in ethanol under reflux (24 hours), yielding ~65–75% .
  • Fusion method : Reacting aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol addition and crystallization (yield ~70%) .
  • Hydrazonoyl chloride precursors : Controlled reactions with substituted hydrazonoyl chlorides to form the triazole ring .

Q. Critical Parameters :

ParameterImpact on SynthesisOptimal ConditionsReference
CatalystAPTS enhances yield and green metrics0.5–1.0 mol% APTS in ethanol
SolventEthanol improves purity vs. acetic acidEthanol reflux
TemperatureProlonged reflux increases conversion24 hours at 80°C
Lithium salt formationHydrolysis of ethyl ester with LiOHAqueous/organic biphasic system[Inferred]

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Answer: Structural validation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons (δ 7.3–8.9 ppm), methyl groups (δ 1.2–2.6 ppm), and carboxylate lithium (if present) .
    • ¹³C NMR : Peaks for carbonyl carbons (δ 165–170 ppm) and triazole/pyrimidine ring carbons (δ 140–160 ppm) .
  • FT-IR : Bands for C=O (1687 cm⁻¹), C=N (1565 cm⁻¹), and NH₂ (3326–3396 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₆H₈N₆ for hydrazinyl derivatives) .

Q. Data Interpretation Tips :

  • Compare spectral data with structurally similar compounds (e.g., ethyl esters) .
  • Use coupling constants (J values) in NMR to confirm regiochemistry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?

Answer: SAR studies require systematic structural modifications and biological assays:

  • Variable Substituents : Introduce substituents at positions 5 (methyl/propyl) and 7 (aryl groups) to assess impact on bioactivity .
  • Biological Assays :
    • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Enzyme Inhibition : Test interactions with kinases or cannabinoid receptors (e.g., CB2) via competitive binding assays .
  • Computational Modeling :
    • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., FcRn receptor) .
    • QSAR Models : Corrogate substituent electronic properties (Hammett constants) with activity data .

Case Study : Ethyl 7-(3-hydroxyphenyl) derivatives showed enhanced anticancer activity due to hydrogen-bonding interactions .

Q. What methodologies are recommended for analyzing contradictory biological activity data reported in different studies on triazolo[1,5-a]pyrimidine derivatives?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assay Conditions :
    • Use consistent cell lines (e.g., HepG2 vs. MCF-7 may show divergent responses) .
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography if possible) .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., 7-aryl vs. 7-alkyl derivatives) .

Example : Discrepancies in antiproliferative IC₅₀ values may stem from differences in mitochondrial toxicity assays vs. apoptosis-specific readouts .

Q. What strategies can be employed to optimize the solubility and stability of this lithium salt in various solvent systems for in vitro assays?

Answer: Lithium salts often exhibit higher aqueous solubility than esters. Optimization approaches:

  • Co-Solvent Systems : Use water/ethanol or water/DMSO mixtures to balance solubility and biocompatibility .
  • pH Adjustment : Maintain physiological pH (7.4) to prevent carboxylate protonation .
  • Lyophilization : Improve long-term stability by lyophilizing as a phosphate-buffered formulation .
  • Thermal Stability Tests : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for triazolopyrimidines) .

Data from Analogues : Ethyl carboxylate derivatives show logP values ~2.5–3.0, suggesting moderate lipophilicity; lithium salts may reduce logP for enhanced solubility .

Q. How can green chemistry principles be integrated into the synthesis of this compound to minimize environmental impact?

Answer:

  • Catalyst Selection : Use APTS or immobilized ionic liquids to reduce waste .
  • Solvent Recycling : Ethanol or water as green solvents, with >90% recovery via distillation .
  • Atom Economy : One-pot reactions improve efficiency (e.g., 85% atom economy for three-component synthesis) .
  • Waste Metrics : Calculate E-factor (kg waste/kg product); APTS-based methods yield E-factor <5 vs. traditional routes (>10) .

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